molecular formula C18H16Cl2N2O2 B5035110 N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B5035110
分子量: 363.2 g/mol
InChIキー: DQVVFIOGEHNIEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in regulating a range of physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. The discovery of DPCPX has provided researchers with a powerful tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.

作用機序

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and blocks the action of adenosine. The adenosine A1 receptor is coupled to a G protein, which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide prevents the inhibition of adenylate cyclase and increases the production of cAMP.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It also reduces the release of glutamate and GABA, two important neurotransmitters involved in synaptic transmission. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuronal excitability and regulate synaptic plasticity. It has also been shown to reduce the activity of the sympathetic nervous system and lower blood pressure.

実験室実験の利点と制限

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. It is also a potent antagonist, which means that relatively low concentrations can be used to achieve a maximal effect. However, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

将来の方向性

There are several future directions for research involving N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in various neurological and psychiatric conditions. For example, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy, which suggests that it may have potential as a treatment for this condition. Another area of interest is the role of the adenosine A1 receptor in pain perception. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models, which suggests that it may have potential as a treatment for chronic pain. Finally, there is interest in the development of new adenosine A1 receptor antagonists with improved pharmacokinetic properties, such as longer half-lives and better solubility, which would make them more useful as research tools and potential therapeutics.

合成法

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide was first synthesized by researchers at Bristol-Myers Squibb in the early 1990s. The synthesis involves the reaction of 2,3-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with pyrrolidine-2,5-dione in the presence of a base to form N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

科学的研究の応用

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have a range of effects, including modulating neurotransmitter release, reducing neuronal excitability, and regulating synaptic plasticity. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of the adenosine A1 receptor in sleep regulation, pain perception, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease.

特性

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVVFIOGEHNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。